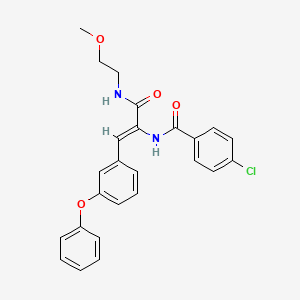

(Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O4/c1-31-15-14-27-25(30)23(28-24(29)19-10-12-20(26)13-11-19)17-18-6-5-9-22(16-18)32-21-7-3-2-4-8-21/h2-13,16-17H,14-15H2,1H3,(H,27,30)(H,28,29)/b23-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSKEXKGHWYQCW-QJOMJCCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

- Chlorine atom : Enhances lipophilicity and may influence receptor binding.

- Methoxyethyl group : Potentially increases solubility and bioavailability.

- Phenoxyphenyl moiety : May contribute to interactions with specific biological targets.

Structural Formula

Inhibition of Key Enzymes

Research indicates that this compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation. Notably, it has shown potential in inhibiting glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in multiple signaling pathways related to cell survival and proliferation:

| Enzyme | Role | Inhibition IC50 |

|---|---|---|

| GSK-3β | Cell signaling, apoptosis regulation | 1.6 μM |

This inhibition can lead to increased levels of phosphorylated GSK-3β, which is associated with reduced cell proliferation in neuroblastoma cells .

Cytokine Modulation

The compound also exhibits properties that modulate cytokine release. In vitro studies have demonstrated that it can inhibit the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-18, which are critical in the inflammatory response . This suggests a potential therapeutic application in treating inflammatory diseases.

Study 1: GSK-3β Inhibition

In a study assessing the effects of various compounds on GSK-3β activity, this compound was identified as a potent inhibitor. The study utilized molecular docking techniques to predict binding affinities and confirmed the inhibitory effects through cell-based assays .

Study 2: Anti-inflammatory Effects

Another significant study investigated the anti-inflammatory properties of this compound. It was found to reduce cytokine levels in peripheral blood mononuclear cells stimulated with lipopolysaccharides, indicating its potential use in managing diseases characterized by excessive inflammation .

Study 3: Cancer Cell Proliferation

The effects on cancer cell lines were evaluated, revealing that treatment with the compound resulted in a marked decrease in cell viability and proliferation rates. This effect was attributed to its dual action on both GSK-3β inhibition and cytokine modulation .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including (Z)-4-chloro-N-(3-((2-methoxyethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide, exhibit promising anticancer properties. A study highlighted the synthesis of related benzamides and their evaluation against various cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have evaluated its effectiveness against different bacterial and fungal strains, revealing activity that may surpass traditional antibiotics like penicillin and ciprofloxacin . This suggests its utility in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of similar compounds have provided insights into optimizing their biological efficacy. The presence of specific functional groups, such as the methoxyethyl amine, has been linked to enhanced lipophilicity and biological activity . This information is crucial for designing more effective derivatives.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of key intermediates through reactions involving amines and carbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy demonstrated the synthesis of novel benzamide derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, leading to further investigation into their mechanisms and potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of benzamide derivatives and tested them against various pathogens. Results showed that these compounds had significant inhibitory effects on bacterial growth, suggesting their potential as new antibiotic candidates .

Comparison with Similar Compounds

Key Compounds :

N-((Z)-3-((E)-2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide (2d)

- Substituents: 4-hydroxyphenyl, trimethoxyphenyl, dimethoxybenzamide.

- Melting Point : 202–231°C.

- NMR Shifts : Distinct δ 6.8–8.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups) .

N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide Substituents: 4-chlorophenyl, pyridinylmethylamino, 4-methylbenzamide. Molecular Weight: 405.882 g/mol. Stereochemistry: Z-configuration vinylamide .

Compounds from Turkish Journal of Chemistry (3a–g)

Comparison with Target Compound :

- Substituent Effects: The target’s 3-phenoxyphenyl group may enhance aromatic stacking compared to 4-hydroxyphenyl (2d) or pyridinylmethyl ().

- Polarity: The 2-methoxyethylamino group increases hydrophilicity relative to methyl or pyridinyl substituents.

- Stereochemistry : Z-configuration is conserved across analogues, critical for maintaining planar geometry and binding affinity .

Functional Group Variations

- Amino Groups: Target Compound: 2-methoxyethylamino (polar, hydrogen-bonding capability). Compound: Methylamino (less polar, reduced solubility). Impact: Methoxyethyl groups improve aqueous solubility, crucial for bioavailability .

Halogenation :

Data Tables

*Estimated based on structural similarity.

Research Findings

Synthetic Methods :

- The target compound likely employs a condensation reaction similar to ’s acetic acid-sodium acetate protocol, though its exact pathway is unspecified .

- Hydrazine-linked analogues () require multi-step synthesis, whereas the target’s 2-methoxyethyl group may simplify purification .

Physicochemical Properties: Solubility: Methoxyethyl and phenoxyphenyl groups balance lipophilicity and solubility, contrasting with purely hydrophobic analogues (e.g., 4-methylbenzamide in ) . Thermal Stability: Melting points for analogues (202–231°C) suggest moderate stability, likely applicable to the target .

Pyridinylmethylamino groups () are associated with kinase inhibition, suggesting possible overlapping targets .

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Key Parameter | Optimal Range | Reference |

|---|---|---|---|

| Acylation | Temperature | 0–5°C (ice bath) | |

| Amide coupling | Solvent | CHCl or CHCN | |

| Purification | Eluent ratio | 3:1 → 1:1 (hexane:EtOAc) |

2. Characterization Techniques for Structural Confirmation Q: Which analytical methods are essential for confirming the stereochemistry and purity of this compound? A:

- NMR Spectroscopy : H and C NMR to verify (Z)-configuration via coupling constants (e.g., vinyl proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±1 ppm accuracy) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry .

Advanced Research Questions

3. Addressing Data Contradictions in Spectral Analysis Q: How can researchers resolve discrepancies between experimental NMR data and computational predictions? A:

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to validate spatial proximity in the (Z)-isomer .

- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-generated chemical shifts (e.g., using Gaussian 16) .

- Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., (E)-isomer) that may skew spectral interpretations .

4. Crystallography Challenges in Resolving Hydrogen Bonding Networks Q: What methodologies improve the accuracy of hydrogen bonding analysis in crystal structures? A:

- SHELX Refinement : Use SHELXL for anisotropic displacement parameters to model thermal motion accurately .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R(8) rings) .

- Software Integration : Combine WinGX and ORTEP for visualization of ellipsoids and packing diagrams .

Q. Table 2: Crystallography Workflow

| Step | Tool/Purpose | Outcome |

|---|---|---|

| Data collection | Bruker D8 Venture | Raw intensity data |

| Refinement | SHELXL | Anisotropic model |

| Visualization | WinGX/ORTEP | 3D packing diagrams |

5. Computational Modeling of Structure-Activity Relationships (SAR) Q: How can computational tools predict biological activity based on structural features? A:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains) with flexible ligand conformers .

- Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorobenzamide) for target engagement using Schrödinger Suite .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

6. Resolving Stereochemical Instability in Solution Q: What experimental approaches detect and mitigate (Z)/(E) isomerization in solution? A:

- UV-Vis Kinetics : Monitor λ shifts over time to quantify isomerization rates .

- Low-Temperature NMR : Acquire spectra at −40°C (CDCl) to "freeze" conformational exchange .

- Stabilizing Additives : Include 1% DMSO to reduce solvent-driven isomerization .

7. Designing Biological Assays for Target Validation Q: What in vitro assays are suitable for evaluating this compound’s mechanism of action? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.